molecular formula C13H10F3NO2 B3228194 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine CAS No. 1261853-71-7

3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine

Cat. No.: B3228194
CAS No.: 1261853-71-7
M. Wt: 269.22 g/mol
InChI Key: QTDPCIIBNUKKPQ-UHFFFAOYSA-N
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Description

3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine is an organic compound with the molecular formula C13H10F3NO2. It is characterized by the presence of a methoxy group at the third position of the pyridine ring and a trifluoromethoxy-substituted phenyl group at the fifth position.

Mechanism of Action

Target of Action

Trifluoromethylpyridines, a class of compounds to which this compound belongs, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the synthesis of spleen tyrosine kinase inhibitors , suggesting that they may target kinases or other proteins involved in signal transduction pathways.

Mode of Action

It’s known that trifluoromethylpyridines interact with their targets through the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These interactions can lead to changes in the target’s function, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Given its use in the synthesis of spleen tyrosine kinase inhibitors , it may affect pathways involving tyrosine kinases, which play crucial roles in cell growth, differentiation, metabolism, and apoptosis.

Result of Action

Given its use in the synthesis of spleen tyrosine kinase inhibitors , it may inhibit the activity of these kinases, potentially leading to alterations in cell signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various substituted pyridines .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine is unique due to its combination of a pyridine ring with both methoxy and trifluoromethoxy substituents. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-18-12-6-10(7-17-8-12)9-2-4-11(5-3-9)19-13(14,15)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDPCIIBNUKKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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